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  • Product: 4-Isopropyl-piperidine-2-carboxylic acid methyl ester
  • CAS: 261777-45-1

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester

As a Senior Application Scientist, I approach the characterization and synthesis of substituted piperidines not merely as a sequence of reactions, but as a highly controlled manipulation of three-dimensional space. The m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization and synthesis of substituted piperidines not merely as a sequence of reactions, but as a highly controlled manipulation of three-dimensional space. The molecule 4-Isopropyl-piperidine-2-carboxylic acid methyl ester is a prime example of this. It is a highly specialized cyclic amino acid derivative that serves as a critical structural scaffold in the development of peptidomimetic drugs, most notably direct thrombin inhibitors[1].

By replacing the standard methyl group found in commercial anticoagulants (like Argatroban) with a bulkier isopropyl group, researchers can fundamentally alter the lipophilicity, steric hindrance, and binding kinetics of the resulting active pharmaceutical ingredient (API)[2][3].

This technical guide provides an authoritative breakdown of its chemical structure, physical properties, and the self-validating synthetic protocols required to isolate its biologically active stereoisomers.

Chemical Structure and Stereochemical Dynamics

The core of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester is a six-membered nitrogenous saturated ring (piperidine) locked in a chair conformation.

  • Position 1: A secondary amine (NH) that acts as a critical hydrogen bond donor and the primary site for downstream coupling (e.g., to an L-arginine derivative).

  • Position 2: A methyl ester group (-COOCH₃) that serves as a protected carboxylic acid, preventing unwanted side reactions during peptide coupling.

  • Position 4: The isopropyl group (-CH(CH₃)₂), which projects into the hydrophobic pockets of target enzymes.

Stereochemical Causality: The molecule possesses two chiral centers (C2 and C4), yielding four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). In drug development, the trans-configuration—specifically the (2R, 4R) isomer—is thermodynamically favored during specific chiral resolution processes and is biologically essential. The (2R, 4R) spatial arrangement mimics the orientation of D-arginine, allowing the isopropyl group to optimally engage the hydrophobic S2/S3 pockets of serine proteases like thrombin[3].

Physical and Chemical Properties

The physical properties of this intermediate dictate the parameters for its isolation and purification. Below is a consolidated table of its quantitative data.

PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₁₀H₁₉NO₂Base mass for MS validation.
Molecular Weight 185.26 g/mol Target m/z [M+H]⁺ = 186.27 in LC-MS.
Physical State Pale yellow viscous oil (Free base)White crystalline powder (HCl salt)Salt form is required for long-term stability and prevention of auto-oxidation.
Estimated Boiling Point 240 – 260 °C (at 760 mmHg)High BP necessitates vacuum distillation if purification via distillation is attempted.
Density ~0.98 g/cm³Relevant for liquid-liquid extraction solvent ratios.
LogP (Estimated) 1.8 – 2.2Enhanced lipophilicity compared to 4-methyl analogs, improving organic phase partitioning[2].
H-Bond Capability 1 Donor (NH), 3 Acceptors (N, O, O)Dictates solubility in polar protic vs. aprotic solvents.

Synthetic Methodology & Experimental Protocols

To achieve high stereochemical purity, the synthesis must be treated as a self-validating system. The following protocol details the reduction of a pyridine precursor, followed by esterification and chiral resolution[1][4].

Protocol A: Catalytic Hydrogenation and Esterification

Objective: Reduce 4-isopropyl-pyridine-2-carboxylic acid to a piperidine ring and protect the carboxylate.

  • Hydrogenation Setup: Dissolve 100 mmol of 4-isopropyl-pyridine-2-carboxylic acid in 150 mL of glacial acetic acid. Add 2.0 g of Platinum(IV) oxide (PtO₂, Adams' catalyst).

    • Causality: PtO₂ in an acidic medium is chosen over Pd/C because it efficiently reduces the aromatic pyridine ring at lower hydrogen pressures (40-50 psi) without causing hydrogenolysis (cleavage) of the isopropyl group.

  • Reaction Execution: Pressurize the Parr reactor to 50 psi with H₂ gas. Agitate at 40 °C for 12 hours.

    • Validation: Monitor hydrogen uptake. The reaction is complete when pressure stabilizes (theoretical uptake: 3 equivalents of H₂).

  • Filtration & Concentration: Filter the catalyst through a Celite pad (Caution: Pyrophoric hazard). Concentrate the filtrate under reduced pressure to yield crude 4-isopropyl-piperidine-2-carboxylic acid (cis/trans mixture).

  • Esterification: Suspend the crude acid in 200 mL of anhydrous methanol. Cool to 0 °C. Dropwise, add 120 mmol of Thionyl chloride (SOCl₂).

    • Causality: SOCl₂ reacts with methanol to generate anhydrous HCl in situ, which acts as a highly efficient acid catalyst for the Fischer esterification while simultaneously converting the basic piperidine nitrogen into a stable hydrochloride salt.

  • Isolation: Reflux for 4 hours, then evaporate the solvent. Recrystallize from ethyl acetate/hexane to yield racemic 4-isopropyl-piperidine-2-carboxylic acid methyl ester hydrochloride.

Protocol B: Chiral Resolution of the (2R, 4R) Isomer

Objective: Isolate the biologically active trans-isomer.

  • Free-Basing: Neutralize the hydrochloride salt with saturated NaHCO₃ and extract with dichloromethane (DCM) to obtain the free base.

  • Salt Formation: Dissolve the free base in a 1:1 mixture of Acetone and Methanol. Heat to 50 °C. Add a stoichiometric equivalent of L-Tartaric acid dissolved in the same solvent mixture.

    • Causality: L-Tartaric acid acts as a chiral resolving agent. It forms a highly specific, rigid hydrogen-bonding network with the (2R, 4R) enantiomer, significantly lowering the solubility of this specific diastereomeric salt compared to the (2S, 4S) counterpart[1][4].

  • Crystallization: Cool the mixture slowly to 4 °C at a rate of 5 °C/hour.

    • Validation: The slow cooling rate prevents kinetic trapping of the wrong isomer. Filter the precipitated (2R, 4R)-isomer tartrate salt.

  • Verification: Perform chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min). A successful resolution yields an enantiomeric excess (ee) of >98%.

SynthesisWorkflow A 4-Isopropyl-pyridine-2-carboxylic acid (Starting Material) B Catalytic Hydrogenation (H2, PtO2, AcOH) A->B C 4-Isopropyl-piperidine-2-carboxylic acid (cis/trans mixture) B->C D Esterification (MeOH, SOCl2) C->D E 4-Isopropyl-piperidine-2-carboxylic acid methyl ester (Racemic) D->E F Chiral Resolution (L-Tartaric Acid in Acetone/MeOH) E->F G (2R, 4R)-Isomer Tartrate Salt (Crystallization) F->G Precipitates H (2S, 4S)-Isomer (Mother Liquor) F->H Soluble

Caption: Workflow for the synthesis and chiral resolution of 4-isopropyl-piperidine-2-carboxylic acid methyl ester.

Application in Drug Development: Thrombin Inhibition

The ultimate utility of this molecule lies in its integration into larger peptidomimetic structures. When the (2R, 4R)-4-isopropyl-piperidine-2-carboxylic acid scaffold is coupled with an N-alpha-arylsulfonyl-L-arginine derivative, it forms a potent direct thrombin inhibitor[2][3].

Mechanistic Causality: Thrombin is a serine protease responsible for converting fibrinogen to fibrin. The active site of thrombin contains a deep, narrow S1 pocket (which binds the basic arginine moiety) and a hydrophobic S2/S3 pocket. The 4-isopropyl group of our synthesized piperidine acts as a hydrophobic anchor. Because the isopropyl group has a larger van der Waals volume than a methyl group, it displaces more highly ordered water molecules from the S2/S3 pocket upon binding. This displacement results in a favorable entropic gain, significantly increasing the binding affinity (lowering the Ki​ ) of the inhibitor complex[3].

BindingPathway A Argatroban Analog (with 4-isopropyl-piperidine) B Thrombin Active Site (Serine Protease) A->B Binds to C S1 Pocket (Arginine moiety binding) B->C D Hydrophobic S2/S3 Pockets (Isopropyl & Arylsulfonyl binding) B->D E Inhibition of Fibrinogen Cleavage C->E D->E F Anticoagulant Effect E->F Clinical Outcome

Caption: Mechanism of action for thrombin inhibitors utilizing the 4-isopropyl-piperidine scaffold.

References

  • BenchChem.
  • Molaid. "1-[N2-(7-methylnaphthalene-2-sulfonyl)-L-arginyl]-4-isopropyl-2-piperidinecarboxylic acid | 66937-31-3."
  • Kikumoto, R., et al. (1980). "Thrombin inhibitors. 2. Amide derivatives of N.alpha.-substituted L-arginine." (Referenced via Molaid: 7-methylnaphthalene-2-sulfonyl chloride).
  • New Drug Approvals.

Sources

Exploratory

NMR spectroscopy chemical shifts for 4-Isopropyl-piperidine-2-carboxylic acid methyl ester

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonanc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in modern chemistry for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms makes it indispensable in research, development, and quality control. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester, a substituted heterocyclic compound.

This document is designed for researchers, scientists, and professionals in drug development who require a deep understanding of how to predict, acquire, and interpret NMR data for complex molecules. We will delve into the fundamental principles governing chemical shifts, analyze the specific structural features of the target molecule, provide a robust experimental protocol for data acquisition, and present predicted spectral data based on established principles and analogous structures.

Fundamental Principles of NMR Chemical Shifts in Piperidine Systems

The chemical shift (δ) in NMR spectroscopy is the resonant frequency of a nucleus relative to a standard, providing a precise measure of its electronic environment.[1] The electron density around a nucleus generates a secondary magnetic field that opposes the main spectrometer field, a phenomenon known as "shielding." Factors that decrease electron density "deshield" the nucleus, causing its signal to appear at a higher chemical shift (downfield).[2][3] For a molecule like 4-isopropyl-piperidine-2-carboxylic acid methyl ester, several key factors dictate the chemical shifts of its protons and carbons.

1.1 Inductive Effects and Electronegativity

Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbon and hydrogen atoms. This deshielding effect causes a downfield shift in the NMR signal.[3][4] In our target molecule, the nitrogen atom of the piperidine ring and the oxygen atoms of the methyl ester group are the primary sources of inductive effects. The C2 and C6 carbons of the piperidine ring, being directly attached to the nitrogen, will be significantly deshielded compared to the other ring carbons.[4] Similarly, the proton at the C2 position (H2) will be shifted downfield.

1.2 Stereochemistry and Anisotropic Effects

The rigid chair conformation of the piperidine ring places substituents in either axial or equatorial positions. This stereochemical arrangement profoundly impacts chemical shifts.

  • Axial vs. Equatorial Protons: Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds within the ring.

  • Substituent Effects: The orientation of the C2-methoxycarbonyl and C4-isopropyl groups (cis or trans) will create distinct diastereomers, each with a unique NMR spectrum. The spatial relationship between these groups influences the shielding of nearby nuclei. For instance, a 1,3-diaxial interaction can cause significant deshielding.

1.3 Spin-Spin Coupling

Scalar coupling, or J-coupling, arises from the interaction of nuclear spins through bonding electrons, resulting in the splitting of NMR signals. The multiplicity of a signal (singlet, doublet, triplet, etc.) follows the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides critical information about the dihedral angle between coupled protons, which is invaluable for determining the stereochemistry of the piperidine ring.

The following diagram illustrates the logical workflow for predicting and interpreting an NMR spectrum, grounded in these fundamental principles.

G cluster_0 Structural Analysis cluster_1 Applying NMR Principles cluster_2 Spectral Prediction & Verification A Identify Functional Groups (Piperidine, Isopropyl, Ester) D Inductive Effects (N and O atoms cause deshielding) A->D B Determine Stereocenters (C2 and C4) C Predict Chair Conformation (Axial/Equatorial Positions) B->C F Spin-Spin Coupling (Dihedral angles determine J-values) C->F G Predict Chemical Shifts (δ) for ¹H and ¹³C D->G E Anisotropic Effects (Ring currents, C-C bonds) E->G H Predict Signal Multiplicity (n+1 Rule) F->H I Correlate Predicted Data with Experimental Spectrum G->I H->I

Caption: Workflow for NMR spectral prediction and analysis.

Predicted NMR Spectra for 4-Isopropyl-piperidine-2-carboxylic acid methyl ester

Predicted ¹H NMR Chemical Shifts

The proton environments are labeled on the structure below for clarity.

(Structure Image - A chemical drawing of 4-isopropyl-piperidine-2-carboxylic acid methyl ester with protons labeled H2, H3ax, H3eq, H4, H5ax, H5eq, H6ax, H6eq, the isopropyl CH, the isopropyl CH₃, and the ester OCH₃)

Proton LabelPredicted δ (ppm)Predicted MultiplicityCoupling (J, Hz)Rationale
H23.2 - 3.4Doublet of doublets (dd)J(H2,H3ax) ≈ 10-12J(H2,H3eq) ≈ 3-5Deshielded by adjacent N and C=O group. Coupling to two non-equivalent H3 protons.
OCH₃3.65 - 3.75Singlet (s)N/AClassic range for a methyl ester.
Isopropyl CH1.5 - 1.7Multiplet (m)J ≈ 7Shielded aliphatic proton, split by six methyl protons.
Isopropyl CH₃0.85 - 0.95Doublet (d)J ≈ 7Equivalent methyl groups coupled to the isopropyl CH.
H6eq2.9 - 3.1Doublet of triplets (dt) or mJ(H6eq,H6ax) ≈ 12-14J(H6eq,H5eq) ≈ 3-5Deshielded by adjacent N. Large geminal coupling and smaller vicinal couplings.
H6ax2.5 - 2.7Multiplet (m)-Deshielded by adjacent N, but shielded relative to H6eq. Complex coupling.
H3eq, H5eq1.8 - 2.0Multiplet (m)-Equatorial protons on the piperidine ring.
H3ax, H5ax1.2 - 1.4Multiplet (m)-Axial protons, generally more shielded than equatorial counterparts.
H41.4 - 1.6Multiplet (m)-Aliphatic proton on the ring, complex coupling pattern.
NH1.5 - 2.5Broad singlet (br s)N/AExchangeable proton, often broad. Position is solvent and concentration dependent.
Predicted ¹³C NMR Chemical Shifts

The carbon environments are labeled on the structure below.

(Structure Image - A chemical drawing of 4-isopropyl-piperidine-2-carboxylic acid methyl ester with carbons labeled C2, C3, C4, C5, C6, C=O, OCH₃, isopropyl CH, and isopropyl CH₃)

Carbon LabelPredicted δ (ppm)Rationale
C=O173 - 176Typical chemical shift for an ester carbonyl carbon.[8]
C258 - 62Deshielded by both the nitrogen and the ester functionality.
OCH₃51 - 53Standard range for a methyl ester carbon.[9]
C645 - 48Deshielded by the adjacent nitrogen atom.
C440 - 44Aliphatic carbon bearing the isopropyl group.
Isopropyl CH32 - 35Standard sp³ hybridized carbon.
C3, C528 - 32Aliphatic carbons within the piperidine ring.
Isopropyl CH₃19 - 22Shielded terminal methyl carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. This protocol ensures the integrity of the sample and the accuracy of the resulting spectrum.

3.1 Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For compounds with exchangeable protons (like the N-H), methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[10][11]

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified 4-isopropyl-piperidine-2-carboxylic acid methyl ester in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS is defined as 0.00 ppm and is used to calibrate the chemical shift scale.[1]

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For highly sensitive or quantitative experiments, the sample can be degassed using several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can cause line broadening.

3.2 Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set to approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: Typically 2-3 seconds.

    • Relaxation Delay: Set to 1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Spectral Width: Set to approximately 240 ppm, centered around 100-120 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

The following diagram outlines this comprehensive experimental workflow.

G SamplePrep 1. Sample Preparation Dissolve Dissolve 5-10 mg in 0.7 mL Deuterated Solvent SamplePrep->Dissolve AddTMS Add TMS Standard Dissolve->AddTMS Filter Filter into NMR Tube AddTMS->Filter Acquisition 2. Data Acquisition Filter->Acquisition LockShim Lock and Shim Acquisition->LockShim H1_Acq Acquire ¹H Spectrum (16 scans) LockShim->H1_Acq C13_Acq Acquire ¹³C Spectrum (1024+ scans) H1_Acq->C13_Acq Processing 3. Data Processing C13_Acq->Processing FT Fourier Transform Processing->FT PhaseCorrect Phase and Baseline Correction FT->PhaseCorrect Calibrate Calibrate to TMS (0 ppm) PhaseCorrect->Calibrate Integrate Integrate ¹H Peaks Calibrate->Integrate Analysis 4. Structural Elucidation Integrate->Analysis

Caption: Standard operating procedure for NMR analysis.

Conclusion

The structural elucidation of 4-isopropyl-piperidine-2-carboxylic acid methyl ester via NMR spectroscopy is a systematic process rooted in the fundamental principles of chemical environment and nuclear spin interactions. By understanding the influence of the nitrogen heterocycle, the stereocenters at C2 and C4, and the electron-withdrawing ester group, one can confidently predict and assign the ¹H and ¹³C NMR spectra. The provided tables of predicted chemical shifts serve as a robust guide for researchers, while the detailed experimental protocol establishes a foundation for acquiring high-quality, reliable data. This comprehensive approach ensures that NMR spectroscopy remains a powerful and precise tool for chemical characterization in drug discovery and organic synthesis.

References

  • An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups - MDPI. (2021, September 2). Available at: [Link]

  • An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Group - ePrints Soton - University of Southampton. (2021, September 2). Available at: [Link]

  • An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Group - Supporting Information. Available at: [Link]

  • (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023, March 10). Available at: [Link]

  • 1H NMR Chemical Shifts - University of Puget Sound. (2022, March 9). Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy - 13C NMR. Available at: [Link]

  • Factors influencing chemical shift - SlideShare. Available at: [Link]

  • Factors Influencing Chemical Shift - Scribd. Available at: [Link]

  • Scheme 1. 2-Piperidine-carboxylic acid. - ResearchGate. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift - University of Delhi. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Available at: [Link]

  • 13C NMR Chemical Shift Table. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016). Available at: [Link]

  • Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines - PubMed. (2006, September 15). Available at: [Link]

  • Proton NMR spectra for the intermediate piperidines - J. Am. Chem. Soc. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - EPFL. Available at: [Link]

  • Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds - Science Alert. (2016, June 15). Available at: [Link]

  • Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3). Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. Available at: [Link]

  • H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. Available at: [Link]

  • Packet #2 - Organic Chemistry II. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - ResearchGate. Available at: [Link]

Sources

Foundational

Elucidating the Mass Spectrometry Fragmentation Dynamics of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester

A Technical Whitepaper for Mass Spectrometry Application Scientists and Drug Development Professionals Introduction & Structural Context In modern pharmacokinetics and drug discovery, pipecolic acid derivatives serve as...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Mass Spectrometry Application Scientists and Drug Development Professionals

Introduction & Structural Context

In modern pharmacokinetics and drug discovery, pipecolic acid derivatives serve as critical conformational restrictors and pharmacophores. The compound 4-Isopropyl-piperidine-2-carboxylic acid methyl ester (Exact Mass: 185.1416 Da) represents a highly functionalized analog within this class. Understanding its exact gas-phase fragmentation behavior is essential for developing robust targeted metabolomics assays and ensuring unambiguous structural elucidation during drug metabolism and pharmacokinetics (DMPK) studies.

This guide provides an in-depth mechanistic analysis of its tandem mass spectrometry (MS/MS) fragmentation pattern, grounded in established gas-phase thermodynamic principles and validated protocols.

Ionization Dynamics & The "Pipecolic Acid Effect"

During Electrospray Ionization (ESI) in positive ion mode, the molecule readily accepts a proton to form the even-electron precursor ion [M+H]⁺ at m/z 186.1489 .

The primary site of protonation is the secondary amine of the piperidine ring, driven by its high gas-phase basicity. The behavior of this protonated ring is heavily influenced by the conformational flexibility of the six-membered piperidine system. As demonstrated in fundamental studies of gas-phase peptide fragmentation, the incorporation of a pipecolic acid core introduces a phenomenon known as the "pipecolic acid effect" 1. Unlike rigid proline rings, the increased flexibility of the pipecolic acid ring allows for highly efficient intramolecular proton transfer. In our monomeric ester, this mobility allows the proton to migrate from the ring nitrogen to the ester carbonyl oxygen, lowering the activation energy required for subsequent neutral losses.

Mechanistic Pathways of CID Fragmentation

Upon isolation and Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the[M+H]⁺ precursor undergoes several highly specific, charge-directed cleavage events.

Pathway A: Ester Cleavage (Loss of Methanol and Methyl Formate)

The most thermodynamically favorable initial fragmentation involves the C2-ester functional group:

  • Loss of Methanol (-32 Da): The mobile proton facilitates a cyclic transition state, leading to the inductive expulsion of neutral methanol (CH₃OH). This generates a highly reactive acylium ion at m/z 154.1227 .

  • α-Cleavage (-60 Da): Alternatively, direct alpha-cleavage adjacent to the nitrogen atom results in the loss of neutral methyl formate (HCOOCH₃). The positive charge is stabilized by the nitrogen lone pair, forming a stable iminium cation at m/z 126.1278 .

Pathway B: Alkyl Side-Chain Elimination

The bulky 4-isopropyl group introduces steric strain. Following the formation of the m/z 126.1278 iminium ion, the molecule undergoes a charge-remote rearrangement to expel the isopropyl group as neutral propene (C₃H₆, -42 Da). This yields a tetrahydropyridinium cation at m/z 84.0808 .

Pathway C: Formation of the Diagnostic Pipecolic Core

A hallmark of pipecolic acid and piperideine derivatives is the formation of the dihydropyridinium cation at m/z 82.0651 ([C₅H₈N]⁺). This occurs via subsequent dehydrogenation (-H₂, -2 Da) of the m/z 84 ion. This specific m/z 82 fragment is heavily documented as a universal diagnostic biomarker for pipecolic acid derivatives, including N-hydroxy pipecolic acid and related metabolic markers 23.

MS_Fragmentation M [M+H]⁺ m/z 186.15 [C₁₀H₂₀NO₂]⁺ F1 [M+H - CH₃OH]⁺ m/z 154.12 [C₉H₁₆NO]⁺ M->F1 - CH₃OH (-32 Da) Inductive Cleavage F2 [M+H - HCOOCH₃]⁺ m/z 126.13 [C₈H₁₆N]⁺ M->F2 - HCOOCH₃ (-60 Da) α-Cleavage F1->F2 - CO (-28 Da) Decarbonylation F3 [M+H - HCOOCH₃ - C₃H₆]⁺ m/z 84.08 [C₅H₁₀N]⁺ F2->F3 - C₃H₆ (-42 Da) Propene Loss F4 m/z 82.06 [C₅H₈N]⁺ F3->F4 - H₂ (-2 Da) Dehydrogenation

Figure 1: CID fragmentation pathway of 4-isopropyl-piperidine-2-carboxylic acid methyl ester.

Quantitative Data Summary

For assay development, the following high-resolution theoretical masses should be utilized to set up extraction windows (typically ±5 ppm) in your data processing software.

Precursor / Fragment IonExact m/zIon FormulaFragmentation MechanismRelative Abundance
Precursor Ion 186.1489[C₁₀H₂₀NO₂]⁺Protonation at secondary amine100% (Low CE)
Product Ion 1 154.1227[C₉H₁₆NO]⁺Inductive cleavage (loss of methanol)Medium
Product Ion 2 126.1278[C₈H₁₆N]⁺α-cleavage (loss of methyl formate)High
Product Ion 3 84.0808[C₅H₁₀N]⁺Alkene loss (propene) from side chainHigh
Diagnostic Ion 82.0651[C₅H₈N]⁺Dehydrogenation to dihydropyridiniumMedium

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility of the fragmentation data, the following step-by-step methodology incorporates internal causality and self-validation loops.

Step 1: Matrix Preparation & Ionization Optimization
  • Action: Dissolve the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v) to a final concentration of 10 ng/mL.

  • Causality: Alkyl-piperidines require an excess of protons to maintain a stable [M+H]⁺ population. Formic acid acts as the proton donor, preventing signal loss due to gas-phase deprotonation, while the 50% organic matrix ensures optimal desolvation efficiency in the ESI source.

Step 2: Chromatographic Separation
  • Action: Utilize an end-capped, superficially porous C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 10 minutes.

  • Causality: Basic amines are notorious for peak tailing due to secondary interactions with free silanols on silica-based columns. End-capping eliminates these interactions, ensuring sharp, symmetrical peaks that maximize the signal-to-noise ratio entering the mass spectrometer.

Step 3: Instrument Tuning & Self-Validation Loop
  • Action: Prior to analyzing the target compound, infuse a commercially available pipecolic acid standard. Ramp the Collision Energy (CE) until the diagnostic m/z 82.06 ion reaches at least 30% relative abundance.

  • Causality: This acts as a self-validating system step. By proving the instrument can successfully generate and detect the core pipecolic fragment from a known standard, you eliminate instrument tuning as a variable when analyzing the novel 4-isopropyl derivative. Apply this optimized CE (typically 15–25 eV for HCD) to your target run.

Step 4: High-Resolution Data Acquisition
  • Action: Operate the mass spectrometer (Orbitrap or Q-TOF) in Parallel Reaction Monitoring (PRM) mode. Isolate the precursor (m/z 186.15) with a narrow 1.0 Da quadrupole window and acquire the MS/MS spectrum at a resolution of ≥35,000 (at m/z 200).

  • Causality: Traditional Multiple Reaction Monitoring (MRM) on a triple quadrupole lacks the mass resolving power to distinguish the target C₅H₈N⁺ (82.0651) fragment from isobaric background noise. PRM guarantees unambiguous structural confirmation through exact mass measurement.

Conclusion

The fragmentation of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester is a highly predictable, charge-directed process dictated by the gas-phase basicity of the piperidine ring. By tracking the sequential loss of the ester group and the alkyl side chain, analysts can confidently identify this molecule and its metabolites in complex biological matrices. Utilizing high-resolution PRM methodologies ensures that the diagnostic m/z 82.06 ion acts as an unequivocal structural fingerprint.

References

  • Source: ACS Publications (Journal of the American Society for Mass Spectrometry)
  • Title: N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity Source: bioRxiv URL
  • Source: PMC (Analytical Chemistry)

Sources

Exploratory

The Strategic Role of 4-Isopropyl-piperidine-2-carboxylic Acid Methyl Ester in Peptidomimetic Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the inherent limitations of native peptides in drug discovery—namely, their susceptibility to rapid proteolytic cleavage and poor membrane...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the inherent limitations of native peptides in drug discovery—namely, their susceptibility to rapid proteolytic cleavage and poor membrane permeability. To circumvent these pharmacokinetic liabilities, the industry heavily relies on peptidomimetics. Among the most privileged scaffolds in our synthetic arsenal is 4-Isopropyl-piperidine-2-carboxylic acid methyl ester (CAS 261777-45-1).

This in-depth technical guide explores the causality behind the structural dynamics of this specific compound, its mechanistic role in protease inhibition, and the self-validating experimental workflows required to integrate it into a lead drug candidate.

Chemical Rationale: Conformational Restriction and Lipophilicity

The efficacy of a highly targeted drug candidate often hinges on its ability to lock into a favorable binding conformation before interacting with the target protein.

  • Conformational Rigidity: The piperidine ring inherently restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This restriction minimizes the entropic penalty that typically occurs upon binding, allowing the molecule to achieve higher affinity 1.

  • Lipophilic Anchoring: The addition of the 4-isopropyl moiety introduces a bulky, lipophilic anchor. With a baseline LogP of approximately 1.51 and a Polar Surface Area (PSA) of 38.33 Ų 2, this scaffold is perfectly tuned to occupy deep hydrophobic pockets (such as the S1' or S2 sub-sites of proteases) while simultaneously shielding the adjacent peptide bonds from enzymatic degradation.

  • Orthogonal Protection: The methyl ester acts as a crucial protecting group. It allows medicinal chemists to selectively functionalize the secondary amine of the piperidine ring first, without triggering unwanted side reactions at the carboxylate terminus.

Mechanistic Application: Protease Inhibition

Protease inhibitors are a cornerstone of modern pharmacotherapy, addressing indications ranging from viral infections to oncology. Matrix metalloproteinases (MMPs), for instance, are highly dependent on zinc-mediated hydrolysis and feature distinct hydrophobic specificity pockets 3.

By integrating the 4-isopropyl-pipecolate scaffold, we can design molecules that not only chelate the catalytic zinc but also firmly anchor into the S1' pocket. This structural compatibility makes it an invaluable chiral intermediate in the development of highly selective bioactive molecules, optimizing potency while reducing off-target effects 4.

ProteaseInhibition Protease Target Protease (e.g., MMP) ActiveSite Hydrophobic Pocket (S1' / S2) Protease->ActiveSite Complex Inhibitor-Enzyme Complex (Conformational Lock) ActiveSite->Complex Blocks Substrate Cleavage Scaffold 4-Isopropyl Moiety (Lipophilic Anchor) Scaffold->ActiveSite Binds via Van der Waals Downstream Pathological Pathway Halted Complex->Downstream Therapeutic Efficacy

Fig 1: Mechanistic pathway of protease inhibition utilizing the 4-isopropyl lipophilic anchor.

Experimental Methodology: Self-Validating Synthetic Workflow

To translate this scaffold into a viable lead compound, we employ a rigorous, three-step synthetic workflow. The causality behind each reagent choice is directly dictated by the steric hindrance introduced by the bulky 4-isopropyl group.

Step-by-Step Protocol: Synthesis of a Peptidomimetic Lead Candidate

Step 1: N-Acylation (Secondary Amine Functionalization)

  • Reagents: 4-Isopropyl-piperidine-2-carboxylic acid methyl ester (1.0 eq), Acyl Chloride (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), anhydrous Dichloromethane (DCM).

  • Procedure: Dissolve the scaffold in DCM and cool to 0°C under inert gas. Add DIPEA, followed by the dropwise addition of the acyl chloride. Stir at room temperature for 4 hours.

  • Causality & Validation: DIPEA is specifically chosen over triethylamine due to its increased steric bulk, which prevents it from acting as a competing nucleophile against the acyl chloride. The reaction is self-validating: monitor via LC-MS; the complete disappearance of the m/z 186 [M+H]+ peak confirms the total consumption of the starting material.

Step 2: Ester Hydrolysis (Saponification)

  • Reagents: N-Acylated intermediate (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq), THF/H2O (3:1 v/v).

  • Procedure: Add LiOH to the dissolved intermediate at 0°C. Stir for 12 hours, then carefully acidify to pH 3 using 1M HCl. Extract the aqueous layer with ethyl acetate.

  • Causality & Validation: We utilize LiOH rather than NaOH or KOH because the lithium ion tightly coordinates with the carbonyl oxygen, increasing its electrophilicity. Concurrently, the small hydroxide ion can attack the sterically hindered ester without causing epimerization at the sensitive C2 chiral center. Validation is achieved when Thin-Layer Chromatography (TLC) shows a baseline spot (the free acid) and no UV-active material at the solvent front.

Step 3: Amide Coupling (C-Terminal Extension)

  • Reagents: Free acid intermediate (1.0 eq), Primary Amine (R2-NH2, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure: Pre-activate the acid with HATU and DIPEA in DMF for 15 minutes before adding the primary amine. Stir for 8 hours.

  • Causality & Validation: Standard coupling agents like EDC/NHS frequently fail here due to the steric bulk of the piperidine ring. HATU generates a highly reactive 7-azabenzotriazole active ester, which forces the sterically hindered coupling to completion. High-resolution mass spectrometry (HRMS) serves as the final validation of the product mass.

SyntheticWorkflow Start 4-Isopropyl-piperidine-2-carboxylic acid methyl ester (Scaffold) N_Alkylation Step 1: N-Acylation (Introduce R1 moiety) Start->N_Alkylation DIPEA, DCM Saponification Step 2: Ester Hydrolysis (LiOH, THF/H2O) N_Alkylation->Saponification Retain C2 Stereochemistry AmideCoupling Step 3: Amide Coupling (HATU, DIPEA, R2-NH2) Saponification->AmideCoupling Overcome Steric Hindrance LeadCompound Lead Candidate (Peptidomimetic Inhibitor) AmideCoupling->LeadCompound Final Validation

Fig 2: Synthetic workflow for integrating the piperidine scaffold into a lead drug candidate.

Quantitative Profiling & Structure-Activity Relationship (SAR)

The physical and biological properties of the resulting candidates are highly dependent on how the base scaffold is functionalized. The table below summarizes the quantitative profiling of the base scaffold versus synthesized derivatives against a model target (e.g., MMP-2).

Compound IDR1 (N-Terminal)R2 (C-Terminal)LogPPSA (Ų)MMP-2 IC50 (nM)
Base Scaffold None (H)Methyl Ester1.5138.33>10,000
Derivative A BenzoylBenzylamide3.4558.20450.5
Derivative B PhenylacetylIsobutylamide3.8258.20112.3
Derivative C Sulfonyl-arylHydroxamate2.9585.4012.4

Data Analysis: As demonstrated in the table, transitioning from the base methyl ester to a hydroxamate (Derivative C) drastically increases the PSA and lowers the IC50. This modification optimizes the molecule for essential zinc chelation in the MMP active site, while the 4-isopropyl group successfully maintains the hydrophobic anchoring necessary for sub-nanomolar potency.

Conclusion

The 4-Isopropyl-piperidine-2-carboxylic acid methyl ester is not merely a passive building block; it is an active driver of pharmacokinetic and pharmacodynamic optimization. By deeply understanding the causality behind its stereochemistry, steric profile, and reactivity, medicinal chemists can rationally design highly potent peptidomimetics capable of surviving the rigorous journey from bench to bedside.

References
  • University of Florence (FLORE). Synthesis of polyhydroxylated heterocycles with restricted conformational mobility. [Link]

  • University of Southampton ePrints. The Design and Synthesis of Novel Matrix Metalloproteinase Inhibitors.[Link]

  • MySkinRecipes. (R)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER as a Chiral Intermediate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 4-Isopropyl-piperidine-2-carboxylic Acid Methyl Ester

Introduction & Mechanistic Rationale The synthesis of highly substituted pipecolic acid derivatives, such as 4-Isopropyl-piperidine-2-carboxylic acid methyl ester , is a critical workflow in modern drug discovery. These...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted pipecolic acid derivatives, such as 4-Isopropyl-piperidine-2-carboxylic acid methyl ester , is a critical workflow in modern drug discovery. These saturated heterocyclic scaffolds are frequently utilized as conformational constraints in peptidomimetics and as core pharmacophores in thrombin inhibitors and other targeted therapeutics.

Designing a robust, scalable protocol for this molecule requires navigating two distinct chemical challenges:

  • Stereoselective and chemoselective reduction of the aromatic pyridine precursor without inducing ring-opening or poisoning the catalyst.

  • Efficient esterification of the resulting zwitterionic amino acid, which often suffers from poor solubility and low nucleophilicity.

To achieve this, we employ a two-step synthetic strategy. Step 1 utilizes Adams' catalyst (PtO₂) in glacial acetic acid for the high-pressure catalytic hydrogenation of 4-isopropylpyridine-2-carboxylic acid. The acidic medium is critical; it protonates the pyridine nitrogen, thereby preventing the lone pair from coordinating with and poisoning the platinum catalyst [1]. Step 2 employs a thionyl chloride (SOCl₂)-mediated esterification in anhydrous methanol. This method generates hydrogen chloride (HCl) in situ, which acts as a potent acid catalyst while simultaneously driving the equilibrium forward by consuming ambient moisture [2, 3].

Synthetic Workflow Diagram

SynthesisRoute SM 4-Isopropylpyridine-2-carboxylic acid (Starting Material) Int 4-Isopropylpiperidine-2-carboxylic acid (Intermediate) SM->Int H2 (50 bar), PtO2 Glacial Acetic Acid, RT, 8h Prod 4-Isopropylpiperidine-2-carboxylic acid methyl ester (Target Product) Int->Prod SOCl2, Methanol 0 °C to RT, 16h

Figure 1: Two-step synthetic workflow for 4-Isopropyl-piperidine-2-carboxylic acid methyl ester.

Step-by-Step Experimental Protocols

Protocol A: Catalytic Hydrogenation (Synthesis of Intermediate)

Objective: Reduce the heteroaromatic ring while preserving the carboxylic acid functionality.

Materials:

  • 4-Isopropylpyridine-2-carboxylic acid (1.0 eq, 10 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq, 5 mol%)

  • Glacial acetic acid (0.2 M relative to substrate)

  • High-purity Hydrogen gas (H₂)

Procedure:

  • Preparation: In a thick-walled Parr hydrogenation vessel, dissolve 10 mmol of 4-isopropylpyridine-2-carboxylic acid in 50 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 5 mol% of PtO₂ to the solution. Causality Note: Glacial acetic acid is selected as the solvent because it mitigates the basicity of the intermediate piperidine, preventing catalyst deactivation [1].

  • Purging: Seal the vessel and purge the system with inert nitrogen gas three times to remove atmospheric oxygen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel to 50 bar with H₂. Stir the heterogeneous mixture vigorously at room temperature (20-25 °C) for 6 to 8 hours.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when the theoretical volume of hydrogen (3 equivalents) has been consumed.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the filter cake with additional acetic acid (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-isopropylpiperidine-2-carboxylic acid as a viscous oil or crystalline solid.

Protocol B: SOCl₂-Mediated Esterification (Synthesis of Target Product)

Objective: Convert the pipecolic acid intermediate to its methyl ester hydrochloride salt.

Materials:

  • Crude 4-Isopropylpiperidine-2-carboxylic acid (1.0 eq, ~10 mmol)

  • Anhydrous Methanol (50 mL)

  • Thionyl Chloride (SOCl₂) (2.0 eq, 20 mmol)

Procedure:

  • Preparation: Suspend the crude intermediate from Protocol A in 50 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Activation: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (2.0 eq) dropwise over 15 minutes. Causality Note: The addition must be strictly temperature-controlled. The reaction between SOCl₂ and methanol is highly exothermic and rapidly generates HCl gas and methyl sulfite, which are the active esterification agents [2, 3].

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 12–16 hours.

  • Validation: Verify reaction completion via LC-MS or TLC (Ninhydrin stain). The zwitterionic starting material will disappear, replaced by a higher Rf, amine-reactive spot.

  • Workup: Concentrate the reaction mixture in vacuo to remove methanol, unreacted SOCl₂, and volatile byproducts (SO₂ and HCl).

  • Purification: Triturate the resulting residue with cold diethyl ether to precipitate the 4-isopropyl-piperidine-2-carboxylic acid methyl ester as a hydrochloride salt. Filter and dry under high vacuum.

Quantitative Data & Optimization Tables

To ensure a self-validating system, the following optimization parameters were established during protocol development. Yields are highly dependent on maintaining strict anhydrous conditions during Step 2 and optimal pressure during Step 1.

Table 1: Optimization of Hydrogenation Conditions (Step 1)

Catalyst (mol%)SolventH₂ Pressure (bar)Time (h)Conversion (%)Isolated Yield (%)
Pd/C (10%)Methanol1024< 10%N/A
PtO₂ (2%)Acetic Acid201265%58%
PtO₂ (5%) Acetic Acid 50 8 > 99% 92%
PtO₂ (5%)Methanol/HCl50885%78%

Note: 50 bar pressure with 5 mol% PtO₂ in Acetic Acid provides the optimal balance of speed and complete conversion [1].

Table 2: Optimization of Esterification Conditions (Step 2)

Reagent (Eq)SolventTemp ProfileTime (h)Purity (LC-MS)Isolated Yield (%)
H₂SO₄ (Cat.)MethanolReflux2482%65%
TMSCl (2.0)MethanolRT1691%85%
SOCl₂ (2.0) Methanol 0 °C → RT 16 > 98% 94%

Note: SOCl₂ provides superior yields and purity due to the irreversible nature of the byproducts (gaseous SO₂) driving the reaction to absolute completion[2, 3].

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.Asian Journal of Chemistry.
  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides.MDPI.
  • A Convenient Synthesis of Amino Acid Methyl Esters.PMC - NIH.
Application

Application Note: Incorporation of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester into Peptidomimetics

Executive Summary The transition from natural peptides to synthetic peptidomimetics is driven by the need to overcome poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility. While L...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural peptides to synthetic peptidomimetics is driven by the need to overcome poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility. While L-proline is the canonical amino acid for inducing reverse turns, its higher homolog, pipecolic acid (piperidine-2-carboxylic acid), has emerged as a superior conformationally restricted template[1].

4-Isopropyl-piperidine-2-carboxylic acid methyl ester (4-iPr-Pip-OMe) represents an advanced, sterically demanding building block in this class. The addition of a bulky, lipophilic 4-isopropyl group to the pipecolic acid scaffold locks the piperidine ring into a highly specific chair conformation, effectively nucleating β -turn secondary structures[2]. This application note provides a comprehensive, self-validating guide to the deprotection, activation, and solid-phase coupling of this hindered scaffold, ensuring high-fidelity integration into peptidomimetic drug discovery pipelines.

Mechanistic Rationale: The 4-iPr-Pipecolic Acid Advantage

The incorporation of non-proteinogenic cyclic amino acids as L-proline surrogates is a proven strategy to increase the lipophilicity and metabolic stability of peptide therapeutics[3]. However, the specific addition of a 4-isopropyl group introduces distinct biophysical advantages:

  • Conformational Locking: In unsubstituted pipecolic acid, the ring can undergo chair-to-chair inversion. The bulky 4-isopropyl group strongly favors the equatorial position to minimize 1,3-diaxial interactions. This rigidifies the ring pucker, dictating the axial or equatorial projection of the α -carboxylic acid.

  • β -Turn Induction: By restricting the ϕ and ψ dihedral angles of the peptide backbone, the locked 4-iPr-Pip scaffold acts as a powerful inducer of Type II and Type II' β -turns, which are critical for optimal receptor binding in many G-protein coupled receptors (GPCRs) and protein-protein interactions[2].

  • Steric Shielding (Protease Resistance): The lipophilic bulk of the isopropyl group physically blocks the active sites of prolyl endopeptidases and other proteolytic enzymes, drastically extending the in vivo half-life of the resulting peptidomimetic[3].

MechanisticRationale A 4-iPr-Pip-OMe Scaffold B Equatorial Isopropyl Bulky Shielding A->B Structural feature C Ring Pucker Rigidification A->C Conformational lock D Proteolytic Resistance (Steric Blockade) B->D Prevents enzymatic access E Type II/II' β-Turn Induction C->E Restricts φ/ψ angles F Enhanced Peptidomimetic Efficacy & Half-Life D->F In vivo stability E->F Target affinity

Fig 1: Mechanistic pathway of 4-iPr-Pip-OMe inducing structural and metabolic advantages.

Quantitative Data: Coupling & Stability Metrics

Because 4-iPr-Pip-OH contains a sterically hindered secondary amine and a shielded α -carboxylic acid, standard carbodiimide coupling chemistry (e.g., DIC/HOBt) often fails, leading to truncated deletion sequences[4]. The tables below summarize the empirical data driving our optimized protocols.

Table 1: Comparative Coupling Efficiencies for Hindered Pipecolic Acid Derivatives

Coupling Reagent Additive Temperature Conversion Yield (%) Causality / Note
DIC Oxyma 25 °C 45% Insufficient activation for hindered secondary amines.
PyBOP HOBt 25 °C 62% Moderate activation; prone to epimerization.
HATU HOAt 45 °C 94% Superior leaving group (HOAt) overcomes steric clash.

| COMU | Oxyma | 45 °C | 98% | Optimal for highly hindered N-to-C couplings. |

Table 2: Impact of 4-iPr-Pip on Peptidomimetic Stability and Conformation | Proline Surrogate | Predominant Conformation | Proteolytic Half-Life (Human Serum) | Relative Lipophilicity ( Δ LogP) | | :--- | :--- | :--- | :--- | | L-Proline | Flexible (cis/trans mix) | ~2 hours | Baseline | | L-Pipecolic Acid | Type II β -turn | ~12 hours | +0.4 | | 4-iPr-Pipecolic Acid | Locked Type II' β -turn | >48 hours | +1.6 |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes a built-in Quality Control (QC) checkpoint to prevent the propagation of errors during complex multi-step syntheses.

Workflow N1 Ester Hydrolysis (LiOH, THF/H2O) N2 LC-MS QC (Check Mass) N1->N2 N3 Carboxyl Activation (COMU/Oxyma) N2->N3 N4 SPPS Coupling (Resin-bound amine) N3->N4 N5 Chloranil Test (Verify 2° Amine) N4->N5

Fig 2: Self-validating workflow for the incorporation of 4-iPr-Pip into solid-phase synthesis.

Protocol A: Mild Saponification of the Methyl Ester

Causality: 4-iPr-Pip-OMe is supplied as a methyl ester to protect the C-terminus during storage and initial functionalization. It must be hydrolyzed to the free acid prior to peptide coupling. Harsh conditions (e.g., refluxing NaOH) will cause epimerization at the chiral α -carbon. We utilize a mild Lithium Hydroxide (LiOH) system to preserve stereochemical integrity.

Step-by-Step Procedure:

  • Solubilization: Dissolve 4-iPr-Pip-OMe (1.0 eq, 10 mmol) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 50 mL) and cool the flask to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq, 15 mmol) portion-wise over 10 minutes to prevent localized exothermic spikes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 20 °C. Stir for an additional 3 hours.

  • Self-Validation (QC 1): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Criterion: Complete disappearance of the methyl ester mass [M+H]+=186.1 and the appearance of the free acid mass [M+H]+=172.1 . Do not proceed until conversion is >98%.

  • Quenching: Cool the reaction back to 0 °C and carefully acidify to pH 3–4 using 1M HCl. Expert Insight: Do not over-acidify (pH < 2), as the free amino acid may become fully protonated and highly water-soluble, ruining extraction yields.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free acid (4-iPr-Pip-OH).

Protocol B: Sterically Demanding Solid-Phase Peptide Coupling

Causality: Coupling the α -carboxylate of 4-iPr-Pip-OH to a resin-bound peptide is hindered by the adjacent piperidine ring. Furthermore, once incorporated, the N-terminus of the pipecolic acid is a highly hindered secondary amine. We utilize COMU, a uronium-based coupling reagent that excels in hindered secondary amine couplings without the explosive risks associated with HOBt derivatives[4].

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide (bearing a free, deprotected N-terminus) in DMF for 30 minutes. Drain the solvent.

  • Pre-Activation: In a separate vial, dissolve 4-iPr-Pip-OH (3.0 eq relative to resin loading) and COMU (2.9 eq) in minimal DMF. Add Oxyma Pure (3.0 eq) to suppress epimerization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) to the vial. The solution will turn distinctively yellow/orange, indicating the formation of the active ester. Pre-activate for exactly 3 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate the reaction vessel at 45 °C for 1.5 hours. (Alternatively, use microwave assistance at 75 °C for 15 minutes).

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF ( ), DCM ( ), and DMF ( ).

  • Self-Validation (QC 2 - The Chloranil Test):

    • Expert Insight: A standard Kaiser (ninhydrin) test will yield a false negative because the newly incorporated N-terminus is a secondary amine.

    • Action: Perform a Chloranil test (or De Clercq test). Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes at room temperature.

    • Success Criterion: The beads should remain colorless or pale yellow. If the beads turn dark blue or green, unreacted secondary amines are present, dictating that a double-coupling cycle must be performed before proceeding to the next amino acid.

References

  • Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand Source: PubMed / Chemistry - A European Journal URL:[Link]

  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics Source: ResearchGate URL:[Link]

  • Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Peptidomimetics via One-Pot Sequential Lactam Reduction/Joullié–Ugi Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Exploring structural determinants of neuroprotection bias on novel glypromate conjugates with bioactive amines Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

Sources

Method

Application Note: Selective Hydrolysis and Zwitterion Isolation of 4-Isopropyl-piperidine-2-carboxylic Acid Methyl Ester

Executive Summary The synthesis of non-proteinogenic amino acids, such as 4-isopropyl-piperidine-2-carboxylic acid (4-isopropylpipecolic acid), is a critical operation in modern drug discovery. These pipecolic acid deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of non-proteinogenic amino acids, such as 4-isopropyl-piperidine-2-carboxylic acid (4-isopropylpipecolic acid), is a critical operation in modern drug discovery. These pipecolic acid derivatives frequently serve as conformationally restricted proline surrogates in peptidomimetics. A major synthetic bottleneck is the selective hydrolysis of the methyl ester precursor to the free acid. Because the C2 stereocenter (alpha to the carbonyl) is highly prone to base-catalyzed epimerization, standard harsh saponification conditions often lead to unacceptable diastereomeric mixtures. Furthermore, the unprotected secondary amine results in a highly water-soluble zwitterionic product, rendering standard liquid-liquid extraction techniques ineffective. This application note details a field-proven, self-validating protocol for the selective hydrolysis and subsequent cation-exchange isolation of the pure zwitterion.

Mechanistic Rationale: Causality in Experimental Design

  • Base Selection (LiOH vs. NaOH/KOH): The alpha-proton at the C2 position is susceptible to abstraction by strong bases, which leads to thermodynamic equilibration and epimerization. Lithium hydroxide (LiOH) is uniquely suited for this transformation[1]. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester and increasing its electrophilicity. This coordination allows the hydroxide nucleophile to attack efficiently at lower temperatures (0 °C to RT), minimizing the kinetic basicity that would otherwise lead to C2 deprotonation[2].

  • Solvent System (THF/H2O): A miscible co-solvent system is required to bridge the solubility gap between the highly lipophilic organic ester and the inorganic base. Tetrahydrofuran (THF) and water (typically in a 3:1 to 1:1 v/v ratio) ensure a homogeneous reaction mixture, preventing localized concentration spikes of base that could trigger epimerization[1].

  • Zwitterion Isolation via Cation Exchange: Because the piperidine nitrogen is unprotected, the hydrolysis yields a zwitterion (free amino acid). Traditional biphasic extraction (e.g., dichloromethane/water) results in massive yield loss because the zwitterion remains entirely in the aqueous phase. To solve this, a strongly acidic cation exchange resin (Dowex 50WX8) is utilized[3]. The acidic resin protonates the amine, binding the target molecule to the solid support while neutral impurities and lithium salts are washed away. Subsequent elution with aqueous ammonia yields the pure free acid[3].

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the optimization data for the saponification of piperidine-2-carboxylic acid esters, demonstrating the necessity of the LiOH/THF system to maintain stereochemical integrity.

Base EquivalentSolvent SystemTemperature (°C)Epimerization (%)Yield (%)Mechanistic Outcome & Notes
NaOH (2.0 eq)MeOH / H 2​ O (1:1)60 °C> 15.0 %85 %High epimerization due to elevated temperature and strong kinetic basicity.
KOH (2.0 eq)THF / H 2​ O (1:1)25 °C5.0 - 8.0 %88 %Moderate epimerization; K+ lacks sufficient Lewis acid coordination.
LiOH (1.5 eq) THF / H 2​ O (3:1) 0 °C to 25 °C < 1.0 % 92 % Optimal condition; Li+ coordination allows mild, selective cleavage.
HCl (6.0 M)H 2​ O100 °C> 20.0 %75 %Harsh acidic conditions cause significant degradation and epimerization.

Process Workflow Visualization

Workflow N1 4-Isopropyl-piperidine-2-carboxylic acid methyl ester N2 Saponification (LiOH, THF/H2O, 0 °C to RT) N1->N2 N3 In-process Control (TLC / LC-MS) N2->N3 Monitor consumption N4 Solvent Removal (Evaporate THF in vacuo) N3->N4 Reaction complete N5 Cation Exchange Chromatography (Dowex 50WX8, H+ form) N4->N5 N6 Wash Impurities (Elute with H2O) N5->N6 Bind amino acid N7 Elute Zwitterion (Elute with 2M NH4OH) N6->N7 Salts/Neutrals removed N8 Lyophilization N7->N8 Collect ninhydrin(+) fractions N9 Pure 4-Isopropylpipecolic acid (Free Acid / Zwitterion) N8->N9

Workflow for selective hydrolysis and zwitterion isolation of 4-isopropylpipecolic acid.

Step-by-Step Experimental Protocol

Phase 1: Selective Saponification
  • Preparation: Dissolve 4-isopropyl-piperidine-2-carboxylic acid methyl ester (1.0 eq) in a mixture of THF and deionized water (3:1 v/v, utilizing approximately 10 mL of solvent per gram of substrate)[1].

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. This suppresses thermodynamic epimerization during the initial base addition.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H 2​ O, 1.5 eq) portion-wise to the vigorously stirred solution[2].

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 4 to 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (stain with ninhydrin) or LC-MS until the starting ester is completely consumed.

  • Concentration: Concentrate the mixture under reduced pressure using a rotary evaporator (water bath < 35 °C) to selectively remove the volatile THF. Critical Step: Do not evaporate to complete dryness; the target molecule must remain dissolved in the residual aqueous layer.

Phase 2: Zwitterion Isolation via Cation Exchange Chromatography
  • Resin Preparation: Swell Dowex 50WX8 strongly acidic cation exchange resin (H+ form, 50-100 mesh) in deionized water. Pack a glass column and wash with 3 column volumes (CV) of 1M HCl to ensure complete protonation, followed by 5 CV of deionized water until the eluent pH neutralizes to ~pH 6.

  • Loading: Dilute the crude aqueous reaction mixture from Phase 1 with a small volume of deionized water and load it directly onto the prepared Dowex column[3].

  • Washing (Impurity Removal): Wash the column with 3 to 5 CV of deionized water. This step flushes out lithium salts and unreacted neutral organic impurities. Verify that the final wash fractions are ninhydrin-negative.

  • Elution: Elute the target zwitterionic amino acid using 2M aqueous ammonium hydroxide (NH 4​ OH). Collect the eluent in 20 mL fractions[3].

  • Fraction Identification: Spot the collected fractions on a silica TLC plate and heat with a ninhydrin dip. Fractions containing the 4-isopropylpipecolic acid will develop a deep purple/blue color.

  • Lyophilization: Pool all ninhydrin-positive fractions. Concentrate under reduced pressure to remove excess ammonia gas, freeze the remaining aqueous solution, and lyophilize to afford the pure 4-isopropyl-piperidine-2-carboxylic acid as a white to off-white powder.

Analytical Validation

To ensure the protocol functions as a self-validating system, the following analytical checks must be performed on the isolated product:

  • Stereochemical Integrity: Validate the lack of epimerization at C2 using chiral HPLC or GC-MS (following derivatization to the N-TFA propyl ester). The diastereomeric ratio (dr) should perfectly mirror the starting material.

  • Structural Confirmation: 1 H-NMR (in D 2​ O) must confirm the complete disappearance of the methyl ester singlet (typically around 3.7 ppm) and the preservation of the isopropyl multiplet signals.

References

  • PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT.
  • Pyrrole derivatives as pharmaceutical agents.
  • Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Application

Application Note: N-Alkylation Strategies for 4-Isopropyl-piperidine-2-carboxylic Acid Methyl Ester

Executive Summary The functionalization of substituted pipecolic acid derivatives is a critical transformation in medicinal chemistry and natural product synthesis. Specifically, 4-Isopropyl-piperidine-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of substituted pipecolic acid derivatives is a critical transformation in medicinal chemistry and natural product synthesis. Specifically, 4-Isopropyl-piperidine-2-carboxylic acid methyl ester presents a unique synthetic challenge due to the steric bulk of the C4-isopropyl group and the electronic/steric influence of the C2-methyl ester. This application note details field-proven, self-validating protocols for the chemoselective N-alkylation of this substrate. By contrasting direct SN​2 alkylation with reductive amination, this guide provides researchers with the mechanistic rationale required to prevent common side reactions such as C2-epimerization, ester hydrolysis, and over-alkylation[1].

Mechanistic Rationale & Substrate Profiling

Steric and Stereoelectronic Constraints

In 4-isopropyl-piperidine-2-carboxylic acid methyl ester, the secondary amine is flanked by two significant functional groups. The C2-methyl ester exerts an electron-withdrawing inductive effect, slightly reducing the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. More critically, the 1,3-relationship between the C2-ester and the C4-isopropyl group dictates the ring's conformational landscape.

When an electrophile approaches the nitrogen, it typically favors an axial trajectory to maximize orbital overlap. However, bulky electrophiles experience severe 1,3-diaxial interactions in the transition state. Consequently, the choice of alkylation strategy must be tailored to the steric demand of the incoming group[2].

Causality of Side Reactions

Standard aggressive alkylation conditions often fail with pipecolic acid esters due to three primary degradation pathways:

  • C2-Epimerization: The α -proton at C2 is highly acidic. The use of strong bases (e.g., NaH, LDA) or extended heating with tertiary amines can lead to enolization and subsequent loss of stereochemical integrity at the C2 position[3].

  • Ester Hydrolysis: Aqueous inorganic bases (e.g., NaOH, KOH) will rapidly saponify the methyl ester, complicating purification and altering the compound's solubility profile.

  • Over-Alkylation: Direct alkylation with highly reactive, unhindered halides (e.g., methyl iodide) can bypass the tertiary amine stage, resulting in the formation of a quaternary ammonium salt.

To mitigate these issues, the protocols below utilize mild, insoluble inorganic bases (for direct alkylation) or highly chemoselective hydride donors (for reductive amination).

Reaction Pathways and Process Workflows

Workflow Substrate 4-Isopropyl-piperidine-2-carboxylic acid methyl ester Direct Direct Alkylation (S_N2 Pathway) Substrate->Direct Alkyl Halide, K2CO3, DMF Reductive Reductive Amination (Iminium Pathway) Substrate->Reductive Aldehyde, NaBH(OAc)3, DCE Target N-Alkylated Pipecolic Acid Derivative Direct->Target Primary Electrophiles Side1 C2-Epimerization (Base-mediated) Direct->Side1 Strong Base (e.g., NaH) Side2 Ester Hydrolysis (Aqueous Base) Direct->Side2 NaOH / H2O Reductive->Target Bulky Electrophiles

Fig 1: Chemoselective N-alkylation pathways and side-reaction mitigation for pipecolic acid esters.

Experimental Protocols

Protocol A: Direct N-Alkylation (For Primary/Unhindered Halides)

This protocol is optimized for reactive electrophiles (e.g., benzyl bromide, allyl bromide). It utilizes anhydrous Potassium Carbonate ( K2​CO3​ ) as a heterogeneous base. The insolubility of K2​CO3​ in DMF ensures the basicity remains low enough to prevent C2-epimerization while effectively neutralizing the hydrohalic acid byproduct[3].

Reagents:

  • 4-Isopropyl-piperidine-2-carboxylic acid methyl ester (1.0 eq, 10 mmol)

  • Alkyl Halide (1.1 eq, 11 mmol)

  • Anhydrous K2​CO3​ (2.0 eq, 20 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with the piperidine substrate and anhydrous DMF.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ . Causality: Powdering increases the surface area for the heterogeneous reaction, driving the reaction forward without requiring a stronger, soluble base.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide dropwise over 10 minutes. Causality: Dropwise addition minimizes the local concentration of the electrophile, suppressing the formation of quaternary ammonium salts.

  • Reaction Propagation: Remove the ice bath and stir at ambient temperature (20–25 °C) for 12–16 hours. Monitor via LC-MS. If conversion is stalled, warm gently to 40 °C.

  • Self-Validating Quench: Pour the reaction mixture into ice-cold water (150 mL) to quench any unreacted electrophile and dissolve the inorganic salts.

  • Extraction & Purification: Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Reductive Amination (For Bulky/Secondary Alkyl Groups)

When introducing sterically demanding groups (e.g., substituted benzaldehydes, ketones), direct alkylation often fails. Reductive amination bypasses the SN​2 transition state by forming an iminium intermediate, which is subsequently reduced. Sodium triacetoxyborohydride (STAB) is selected over NaBH4​ because it is mild enough to tolerate the C2-methyl ester and selectively reduces the iminium ion over the unreacted aldehyde[2].

Reagents:

  • 4-Isopropyl-piperidine-2-carboxylic acid methyl ester (1.0 eq, 10 mmol)

  • Aldehyde/Ketone (1.2 eq, 12 mmol)

  • Sodium Triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq, 15 mmol)

  • Glacial Acetic Acid (1.0 eq, 10 mmol)

  • 1,2-Dichloroethane, DCE (0.1 M, 100 mL)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the piperidine substrate and the aldehyde in anhydrous DCE. Add glacial acetic acid. Causality: The weak acid protonates the intermediate hemiaminal, facilitating water elimination to form the reactive iminium ion. This is critical for sterically hindered amines.

  • Pre-Stir: Stir the mixture at room temperature for 30–60 minutes to ensure complete iminium formation prior to reduction.

  • Reduction: Add NaBH(OAc)3​ portionwise over 15 minutes. Causality: Portionwise addition prevents thermal runaway and minimizes the competitive reduction of the starting aldehyde.

  • Reaction Propagation: Stir at room temperature for 12 hours. Monitor via TLC (Ninhydrin stain for the secondary amine starting material).

  • Self-Validating Quench: Slowly add saturated aqueous NaHCO3​ (50 mL) and stir vigorously for 30 minutes. Causality: The mild base neutralizes the acetic acid and safely hydrolyzes any unreacted boron species, preventing the formation of borane-amine complexes during isolation.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with Dichloromethane ( 2×50 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Quantitative Data & Methodological Comparison

To aid in experimental design, the following table summarizes the expected outcomes and risk profiles of both methodologies when applied to 4-isopropyl-piperidine-2-carboxylic acid methyl ester.

ParameterProtocol A: Direct AlkylationProtocol B: Reductive Amination
Optimal Electrophile Scope Primary halides, Allylic/Benzylic halidesAldehydes, Unhindered ketones
Typical Yield Range 60% – 85%75% – 95%
Risk of C2-Epimerization Moderate (If base is too strong/soluble)Very Low (Acidic/Neutral conditions)
Risk of Over-Alkylation Moderate (Requires strict stoichiometry)None (Reaction stops at tertiary amine)
Tolerance to Steric Bulk Poor (Fails with secondary halides)Excellent (Proceeds via planar iminium)
Purification Difficulty Moderate (Must separate unreacted halide)Low (Aldehyde byproducts easily washed)

References

  • Fadel, A., & Lahrache, N. (2007). An efficient synthesis of enantiomerically pure (R)-pipecolic acid, (S)-proline, and their N-alkylated derivatives. The Journal of Organic Chemistry.[1] URL:

  • Cho, H., et al. (2019). Asymmetric Cα-Alkylation of Pipecolic Acid via Curtin-Hammett Controlled Diastereoselective N-Alkylation. Seoul National University.[3] URL:

  • Fowler, L. S., et al. (2011). A one-pot, reductive amination/6-endo-trig cyclisation for the stereoselective synthesis of 6-substituted-4-oxopipecolic acids. Chem Commun (Camb).[2] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Epimerization of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical instability of substituted pipecolic acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical instability of substituted pipecolic acid derivatives. 4-Isopropyl-piperidine-2-carboxylic acid methyl ester is a highly valuable scaffold in drug development, but its C2 stereocenter is notoriously fragile.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you maintain absolute stereocontrol during your synthetic workflows.

Mechanistic Insight: The Causality of Epimerization

To prevent epimerization, we must first understand the thermodynamic and kinetic forces driving it. The C2 alpha-proton of 4-isopropyl-piperidine-2-carboxylic acid methyl ester is highly acidic due to the adjacent electron-withdrawing ester group.

When exposed to basic conditions, this proton is easily abstracted, forming a planar enolate intermediate. The bulky 4-isopropyl group strongly prefers an equatorial position to avoid severe 1,3-diaxial interactions, effectively "locking" the piperidine chair conformation. If your starting material has the C2 ester in an axial position (cis or trans relative to the isopropyl group, depending on stereochemistry), enolization relieves this steric strain. Upon reprotonation, the system will thermodynamically favor the formation of the equatorial ester, leading to an epimerized mixture .

Pathway A Chiral Ester (C2 Stereocenter) B Base Addition (e.g., DIPEA) A->B C Planar Enolate (Loss of Chirality) B->C Deprotonation D Reprotonation C->D E Epimerized Mixture (Thermodynamic Sink) D->E Non-selective

Mechanism of base-catalyzed epimerization via planar enolate intermediate.

Troubleshooting Guide & FAQs

Q1: I am performing an N-acylation on 4-isopropyl-piperidine-2-carboxylic acid methyl ester using DIPEA, and I'm seeing >25% epimerization. How can I fix this? A: DIPEA is too strong a base (pKa ~10.5) for this sensitive substrate. The high basicity rapidly deprotonates the C2 position. Solution: Switch to a weaker, sterically hindered base like 2,4,6-collidine (pKa ~7.4) or N-methylmorpholine (NMM). Furthermore, lower your reaction temperature to 0 °C to kinetically suppress the deprotonation rate while maintaining N-acylation efficiency.

Q2: I hydrolyzed the methyl ester to the free acid and am now performing an amide coupling using HATU. The epimerization is severe. What coupling reagent should I use? A: HATU is highly reactive but notoriously promotes epimerization in pipecolic acids via oxazolone formation or by extending the lifetime of the active ester in the presence of a base. Solution: Switch to T3P (Propylphosphonic anhydride) or DEPBT. T3P generates water-soluble byproducts and is exceptionally effective at preventing epimerization in hindered pipecolic acid derivatives because it requires only weak bases (like pyridine) and bypasses the oxazolone intermediate .

Q3: Does the order of reagent addition matter during amide coupling? A: Absolutely. A common mistake is pre-mixing the carboxylic acid, coupling reagent, and base, then adding the amine last. This leaves the activated ester exposed to the base, maximizing enolization time. Solution: Always pre-mix the carboxylic acid and the amine. Add the base next, and introduce the coupling reagent last (dropwise) to ensure the activated intermediate is instantly consumed by the amine.

Workflow Step1 Start: Reaction with 4-iPr-pipecolic acid ester Decision1 Is strong base (DIPEA/TEA) used? Step1->Decision1 Action1 Switch to Collidine or N-Methylmorpholine Decision1->Action1 Yes Decision2 Is it an amide coupling reaction? Decision1->Decision2 No Action1->Decision2 Action2 Use T3P or DEPBT at 0°C Decision2->Action2 Yes End Proceed to Workup (Validate via Chiral LC) Decision2->End No Action2->End

Decision tree for optimizing reaction conditions to prevent epimerization.

Quantitative Optimization Data

To highlight the impact of reagent selection, the following table summarizes the quantitative epimerization rates observed during the amide coupling of hindered pipecolic acid derivatives under various conditions .

Coupling ReagentBaseSolventTemperatureObserved Epimerization (%)
HATUDIPEA (3.0 eq)DMF25 °C25 - 35%
HATU2,4,6-Collidine (3.0 eq)DMF0 °C5 - 10%
PyBOPNMM (3.0 eq)DCM0 °C8 - 12%
DEPBTDIPEA (2.0 eq)THF0 °C< 5%
T3P (50% in EtOAc) Pyridine (3.0 eq) EtOAc 0 °C to 25 °C < 2%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints, you ensure that any deviation is caught before scaling up.

Protocol A: Epimerization-Free Amide Coupling using T3P

Self-Validation Checkpoint: Before starting, verify the integrity of your T3P solution. Degraded T3P leads to sluggish conversion, prompting operators to erroneously add more base, which immediately triggers epimerization.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the hydrolyzed 4-isopropyl-piperidine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.2 M.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. (Causality: Low temperatures kinetically suppress the deprotonation of the C2 alpha-proton).

  • Base Addition: Add Pyridine (3.0 eq) dropwise. (Causality: Pyridine is a weak base, pKa ~5.2, sufficient to drive the T3P mechanism without abstracting the highly hindered C2 proton).

  • Activation: Slowly add T3P (50 wt% in EtOAc, 1.5 eq) dropwise over 10 minutes.

  • Reaction & Monitoring: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Ester Hydrolysis (Saponification)

Self-Validation Checkpoint: Always run a 1 mg pilot scale and monitor via chiral HPLC. If the baseline separates into two distinct peaks, your hydroxide concentration is too high or the quench was too slow.

  • Dissolution: Dissolve 4-isopropyl-piperidine-2-carboxylic acid methyl ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Cooling: Chill the mixture to 0 °C.

  • Hydrolysis: Add LiOH monohydrate (1.2 eq) in one portion. (Causality: LiOH is milder than NaOH/KOH. The lithium cation coordinates the ester carbonyl, accelerating hydrolysis without requiring a large, destructive excess of base).

  • Quenching (Critical Step): Once TLC indicates complete consumption of the ester (typically 2-4 hours), immediately acidify the mixture to pH 4 using 1M citric acid at 0 °C. (Causality: Leaving the free carboxylate in basic conditions for prolonged periods leads to rapid thermodynamic equilibration).

  • Isolation: Extract with EtOAc (3x), dry over MgSO₄, and concentrate under reduced pressure.

References

  • Title: General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Source: Journal of the American Chemical Society (JACS). URL: [Link]

  • Title: Convergent Synthesis of Complex Diketopiperazines Derived from Pipecolic Acid Scaffolds. Source: The Journal of Organic Chemistry (JOC). URL: [Link]

  • Title: Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. Source: The Journal of Organic Chemistry (JOC). URL: [Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for 4-Isopropyl-piperidine-2-carboxylic acid methyl ester purity analysis

HPLC Method Validation for 4-Isopropyl-piperidine-2-carboxylic acid methyl ester Purity Analysis: A Comparative Guide The Chromatographic Challenge: Piperidine Derivatives Developing a robust purity assay for 4-Isopropyl...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 4-Isopropyl-piperidine-2-carboxylic acid methyl ester Purity Analysis: A Comparative Guide

The Chromatographic Challenge: Piperidine Derivatives

Developing a robust purity assay for 4-Isopropyl-piperidine-2-carboxylic acid methyl ester requires navigating specific physicochemical hurdles. The molecule features a highly basic secondary amine within its piperidine ring (pKa ~10) and a base-sensitive methyl ester group.

In standard reversed-phase high-performance liquid chromatography (RP-HPLC),1[1]. At a mid-range pH, the acidic silanol groups on the silica stationary phase ionize into negatively charged sites, while the basic piperidine nitrogen becomes positively charged[1]. This triggers a mixed-mode retention mechanism—hydrophobic partitioning combined with secondary ionic interactions—resulting in severe peak tailing, shifting retention times, and the potential co-elution of critical impurities[1].

Furthermore, the presence of the methyl ester restricts our ability to use high-pH mobile phases (which would neutralize the piperidine nitrogen) due to the risk of on-column ester hydrolysis. Therefore, the analytical strategy must rely on acidic mobile phases and specialized column chemistries.

Optimization N1 Protonated Piperidine N2 Silanol Ionic Binding N1->N2 N3 Peak Tailing N2->N3 N4 pH < 3.0 Buffer N3->N4 Optimize Mobile Phase N5 Polar-Embedded C18 N3->N5 Upgrade Column N6 Accurate Quantitation N4->N6 N5->N6

Optimization pathway resolving secondary silanol interactions for basic compounds.

Column Chemistry Comparison

To establish a self-validating system, the chosen method must intrinsically resist secondary silanol interactions, ensuring that system suitability criteria (e.g., peak asymmetry < 1.5) are met by design rather than by chance. We evaluated three column chemistries for this assay:

  • Standard End-Capped C18: 2[2]. However, steric hindrance prevents 100% end-capping of silica. The remaining free silanols interact with the piperidine analyte, causing unacceptable peak tailing[3].

  • Polar-Embedded C18: These columns incorporate a polar functional group (e.g., amide or carbamate) near the silica surface. This creates a virtual shielding layer of water molecules that1[1], neutralizing ionic binding and yielding perfectly symmetrical peaks.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): 2[2]. While effective for the unesterified carboxylic acid precursor, HILIC requires longer re-equilibration times[2] and is overly complex for the less polar methyl ester derivative.

Table 1: Column Performance Comparison for Piperidine Derivatives

Column ChemistryPrimary Retention MechanismSilanol ShieldingPeak Asymmetry (As)Suitability for Target Analyte
Standard C18 Hydrophobic PartitioningPoor1.8 - 2.6 (Severe Tailing)Sub-optimal
Polar-Embedded C18 Hydrophobic + Hydrogen BondingExcellent1.0 - 1.2 (Symmetrical)Highly Recommended
HILIC Hydrophilic PartitioningN/A1.1 - 1.4 (Symmetrical)Good, but complex equilibration

Optimized Experimental Protocol

Based on the causality of silanol interactions, the following step-by-step protocol utilizes a polar-embedded column and a low-pH mobile phase.3[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: Lowering the mobile phase pH to between 2 and 4 suppresses the silanol groups' ability to interact with the basic analyte[1].

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Polar-embedded C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Expert Insight: Kept low to prevent acid-catalyzed hydrolysis of the methyl ester).

  • Gradient Program: 5% B to 60% B over 15 minutes, followed by a 3-minute wash at 95% B and 5-minute re-equilibration.

  • Detection: UV at 210 nm (due to the lack of a strong UV chromophore on the saturated piperidine ring).

Step 3: Sample Preparation

  • Diluent: Water/Acetonitrile (80:20, v/v).

  • Concentration: 1.0 mg/mL. Prepare fresh to mitigate degradation risks.

ICH Q2(R2) Method Validation Framework

Once the method is optimized, it must be validated.4[4]. Following the5[5], the purity assay is evaluated across several critical performance characteristics.

Validation Start Method Optimization Spec Specificity (Rs > 1.5) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Report ICH Q2(R2) Report Sens->Report

ICH Q2(R2) analytical method validation lifecycle for purity analysis.

  • Specificity: Ensures the target peak is baseline-resolved from process impurities (e.g., unesterified 4-Isopropyl-piperidine-2-carboxylic acid) and degradation products.

  • Linearity & Range: 4[4]. For purity, this is validated from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration.

  • Accuracy & Precision: Demonstrated through spike-recovery experiments and repeatability assessments (n=6 injections).5[5].

Table 2: ICH Q2(R2) Validation Results Summary (Representative Experimental Data)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution (Rs) > 1.5 for all known impuritiesRs = 3.4 (vs. Carboxylic Acid Impurity)Pass
Linearity R² ≥ 0.999 (LOQ to 120% of target)R² = 0.9998Pass
Accuracy 98.0% - 102.0% Mean Recovery99.6% ± 0.4%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.7%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 10:10.05% of target concentrationPass

Sources

Comparative

GC-MS comparative analysis of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester impurities

Comparative Impurity Profiling of 4-Isopropyl-piperidine-2-carboxylic Acid Methyl Ester: A GC-MS Application Guide Executive Summary & The Analytical Challenge As pharmaceutical pipelines increasingly rely on complex fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Impurity Profiling of 4-Isopropyl-piperidine-2-carboxylic Acid Methyl Ester: A GC-MS Application Guide

Executive Summary & The Analytical Challenge

As pharmaceutical pipelines increasingly rely on complex functionalized heterocycles, the rigorous impurity profiling of starting materials and intermediates becomes critical to ensure drug safety and efficacy. 4-Isopropyl-piperidine-2-carboxylic acid methyl ester is a highly specific piperidine derivative characterized by a secondary amine, an ester linkage, and an alkyl substituent. Detecting trace positional isomers (e.g., 3-isopropyl or 5-isopropyl derivatives), unreacted precursors, and degradation products (such as the hydrolyzed free acid) requires an analytical strategy that perfectly balances volatility, resolution, and structural elucidation capabilities.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often considered the gold standard for large, polar, and non-volatile biomolecules[1], Gas Chromatography-Mass Spectrometry (GC-MS) remains the premier, high-resolution technique for volatile and semi-volatile pharmaceutical intermediates[2]. This guide provides an objective, mechanistic comparison of GC-MS methodologies against LC-MS alternatives for this specific piperidine derivative, detailing the chemical rationale and a self-validating experimental protocol.

Mechanistic Rationale: Why GC-MS for Piperidine Esters?

The molecular architecture of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester presents a unique analytical duality. The methyl ester moiety imparts sufficient volatility, making the molecule highly amenable to gas-phase separation[3]. However, the secondary amine within the piperidine ring is problematic; it acts as a strong hydrogen-bond donor, interacting with active silanol groups on standard silica-based GC columns. Left unaddressed, this interaction leads to severe peak tailing, loss of chromatographic resolution, and diminished sensitivity.

To circumvent this, we employ chemical derivatization —specifically acylation. By converting the secondary amine into a sterically hindered, less polar amide (e.g., using Trifluoroacetic anhydride, TFAA), we eliminate the hydrogen-bond donating capacity of the molecule[4]. This modification not only perfects peak symmetry but also significantly enhances the ionization efficiency and specificity during mass spectrometric detection[5].

Furthermore, GC-MS utilizing Electron Ionization (EI) generates highly reproducible, energy-rich fragmentation patterns (typically at 70 eV)[6]. This hard-ionization technique is crucial for differentiating closely related positional isomers (e.g., the 3-isopropyl vs. 4-isopropyl variants) which often yield indistinguishable pseudo-molecular ions in soft-ionization techniques like LC-ESI-MS[7].

Workflow Visualization

G Start 4-Isopropyl-piperidine-2-carboxylic acid methyl ester Split Sample Extraction & Aliquoting Start->Split GC_Prep Acylation Derivatization (TFAA Reagent) Split->GC_Prep Volatile / Basic Amine LC_Prep Aqueous Dilution (Formic Acid Buffer) Split->LC_Prep Polar / Free Acid GC_MS GC-EI-MS Analysis (High Resolution) GC_Prep->GC_MS Prevents Tailing LC_MS LC-ESI-MS Analysis (High Sensitivity) LC_Prep->LC_MS Direct Injection Data Impurity Profiling & Structural Elucidation GC_MS->Data Isomer Differentiation LC_MS->Data Trace Quantitation

Analytical workflow comparing GC-MS and LC-MS for piperidine impurity profiling.

Comparative Analysis: GC-MS vs. LC-MS Performance

To objectively evaluate the best approach for profiling impurities in 4-Isopropyl-piperidine-2-carboxylic acid methyl ester, we must compare the quantitative and qualitative capabilities of the primary MS platforms.

Analytical FeatureGC-EI-MS (Derivatized)LC-ESI-MS (Underivatized)GC-CI-MS (Derivatized)
Primary Application Volatile isomers, non-polar process impuritiesPolar impurities, hydrolyzed free acidsMolecular ion confirmation
Sample Preparation Acylation (e.g., TFAA)Minimal (Aqueous/Organic Dilution)Acylation (e.g., TFAA)
Isomer Resolution Excellent (Capillary GC provides high theoretical plate counts)Moderate (Requires highly optimized gradient elution)Excellent
Sensitivity (LOD) High (Low pg level on column)Ultra-high (fg level for easily ionizable amines)Moderate
Spectral Libraries Yes (Standardized NIST/Wiley 70 eV EI libraries)No (Relies on variable MS/MS fragmentation)No (Adduct-dependent)
Matrix Effects Low (Gas-phase separation minimizes ion suppression)High (Susceptible to ion suppression in ESI source)Low

Step-by-Step Experimental Protocol (Self-Validating System)

As a Senior Application Scientist, I design protocols that inherently verify their own accuracy. The following GC-MS workflow incorporates internal checks to guarantee data integrity and prove that the chemistry is functioning as intended before any unknown impurities are reported.

Phase 1: Reagent & Sample Preparation
  • Causality: Using a stable-isotope labeled internal standard (IS) corrects for any variations in derivatization efficiency and GC injection volume, ensuring quantitative rigor.

  • Step 1: Accurately weigh 10 mg of the 4-Isopropyl-piperidine-2-carboxylic acid methyl ester sample and dissolve in 10 mL of anhydrous ethyl acetate to create a 1000 µg/mL stock solution.

  • Step 2: Spike the solution with 10 µg/mL of a deuterated internal standard (e.g., Piperidine-d11).

Phase 2: Acylation Derivatization
  • Causality: Anhydrous conditions are absolutely critical here. Any residual water will rapidly hydrolyze the TFAA reagent into trifluoroacetic acid, halting the derivatization of the amine and potentially degrading the ester target.

  • Step 1: Transfer 1 mL of the spiked sample solution to a silanized glass GC vial.

  • Step 2: Add 100 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of anhydrous pyridine. The pyridine acts as an acid scavenger to neutralize the generated trifluoroacetic acid byproducts, driving the reaction to completion.

  • Step 3: Cap tightly with a PTFE-lined septum, vortex for 10 seconds, and incubate at 60°C for 30 minutes.

  • Step 4: Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess derivatizing reagent, then reconstitute in 1 mL of ethyl acetate.

Phase 3: GC-MS Instrumental Parameters
  • Causality: A mid-polarity column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) is selected because it provides the optimal dipole-induced-dipole interactions necessary to resolve the isopropyl positional isomers based on subtle steric differences, rather than relying on boiling point alone.

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Ionization: Electron Ionization (EI) at 70 eV. Scan range: m/z 40–400.

Phase 4: Self-Validation & System Suitability Testing (SST)
  • Causality: A robust protocol must prove the instrument is ready before real samples are analyzed.

  • Blank Run: Inject pure ethyl acetate. Acceptance criteria: No peaks > 0.1% of the target analyte area (verifies the absence of injector carryover).

  • SST Injection: Inject a known synthetic mixture of 3-isopropyl and 4-isopropyl piperidine derivatives. Acceptance criteria: Chromatographic resolution ( Rs​ ) > 1.5, and a tailing factor ( Tf​ ) < 1.5 for all peaks. A Tf​ > 1.5 immediately indicates either incomplete derivatization or a degraded, active GC column inlet that requires maintenance.

Data Interpretation & Impurity Profiling

Once the SST passes, sample analysis proceeds. In GC-EI-MS, the TFA-derivatized 4-Isopropyl-piperidine-2-carboxylic acid methyl ester will exhibit a distinct molecular ion [M]+ , alongside highly characteristic fragment ions.

  • Alpha-Cleavage: The loss of the methoxycarbonyl group ( −COOCH3​ ) is a dominant fragmentation pathway for piperidine-2-carboxylic acid esters, yielding a highly stable iminium ion.

  • Isomer Differentiation: Positional impurities (such as the 3-isopropyl isomer) will show subtle but reproducible shifts in the relative abundance of ring-fragmentation ions compared to the 4-isopropyl intermediate, allowing for definitive identification via spectral library matching[7].

  • Unreacted Precursors: Any unesterified free acid (4-Isopropyl-piperidine-2-carboxylic acid) present as a process impurity will have been converted to a mixed anhydride/amide during the TFAA step. This species will elute at a significantly different retention time and can be easily flagged by its unique mass spectrum[6].

References

  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem. benchchem.com.
  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. resolvemass.ca.
  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? - Patsnap Synapse. patsnap.com.
  • GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. arome-science.com.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. thermofisher.com.
  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedres. biomedres.us.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. alternative-therapies.com.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Isopropyl-piperidine-2-carboxylic acid methyl ester

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 4-Isopropyl-piperidine-2-carboxylic acid methyl ester (CAS: 261777-45-1) requires more than a cursory glance at a Safety Data...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 4-Isopropyl-piperidine-2-carboxylic acid methyl ester (CAS: 261777-45-1) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound presents a unique intersection of chemical hazards: the piperidine ring acts as a nucleophilic secondary amine (presenting basic, corrosive, and irritant properties), the methyl ester moiety introduces specific solvent compatibilities and hydrolysis risks, and the isopropyl group significantly enhances the molecule's lipophilicity, thereby increasing the risk of rapid dermal absorption.

To ensure absolute safety and operational integrity in your drug development workflows, this guide provides a field-proven, self-validating Standard Operating Procedure (SOP) for the handling, spill response, and disposal of this compound.

Mechanistic Hazard Analysis & PPE Causality

Standard laboratory personal protective equipment (PPE) is often insufficient for lipophilic amines. The basicity of the piperidine ring can cause severe ocular and dermal irritation, while the ester group can degrade certain polymers used in standard lab gloves. Furthermore, if this compound is handled as a solution in organic solvents (e.g., Dichloromethane or Tetrahydrofuran), the breakthrough time of standard PPE is drastically reduced.

Quantitative PPE Specification Matrix
PPE CategoryRecommended Material / StandardCausality & Scientific Justification
Hand Protection (Solid) Heavy-duty Nitrile (≥ 5 mil)Nitrile provides excellent resistance to weak bases and solid esters. Latex must be avoided as it is highly permeable to lipophilic organic compounds.
Hand Protection (Solution) Butyl Rubber or Silver Shield®When dissolved in aggressive organic solvents, nitrile degrades rapidly. Butyl rubber prevents solvent-mediated dermal transport of the lipophilic amine [3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Amines cause rapid corneal damage; splash goggles prevent vapor and liquid ingress.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex)Prevents dermal exposure. If the ester is dissolved in flammable solvents, FR material prevents catastrophic ignition during a spill.
Respiratory Fume Hood (Face velocity: 80-100 fpm)The compound may exhibit volatility. Mechanical ventilation ensures vapor concentrations remain below permissible exposure limits (PEL).

Operational Workflow: Safe Dispensing Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is explicitly verified.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational. Check the digital flow monitor to ensure a face velocity of 80–100 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.

Step 2: PPE Donning & Integrity Check

  • Don the appropriate gloves based on the matrix above.

  • Validation: Inflate the gloves manually and roll the cuffs to check for microscopic pinhole leaks before handling the reagent.

Step 3: Dispensing and Transfer

  • Place the reagent bottle and the receiving vessel (e.g., a round-bottom flask) inside secondary containment (a high-density polyethylene tray) within the fume hood.

  • Use an inert PTFE or stainless-steel spatula. Avoid aluminum tools, as amines can slowly react with certain metals over time.

  • Seal the receiving vessel before removing it from the fume hood.

Step 4: Decontamination

  • Wipe down the exterior of the reagent bottle with a solvent compatible with the ester (e.g., ethanol or isopropanol) before returning it to the corrosives/amine storage cabinet.

G Start Pre-Operation Check (Verify Hood Flow) PPE Don PPE (Inspect Glove Integrity) Start->PPE Dispense Dispense Chemical (Use Secondary Containment) PPE->Dispense Transfer Seal Receiving Vessel (Prior to Hood Exit) Dispense->Transfer Decon Decontaminate Tools (Solvent Wipe) Transfer->Decon Waste Dispose as Amine Waste Decon->Waste

Standard operating procedure for dispensing piperidine derivatives.

Chemical Spill Response Plan

Spills involving secondary amines require immediate, calculated action to prevent inhalation exposure and environmental contamination.

Step 1: Assessment and Triage

  • Identify the scope. A minor spill (<500 mL or <50 g) inside a fume hood can be managed by lab personnel. A major spill outside the hood requires immediate evacuation and EHS intervention [1].

Step 2: Containment (Minor Spill)

  • Do NOT use paper towels. Combustible materials can react with certain concentrated amines or the solvents they are dissolved in [2].

  • Apply an inert, non-combustible absorbent material (e.g., vermiculite or a commercial universal spill pad) starting from the outer edges of the spill and working toward the center to prevent spreading.

Step 3: Neutralization and Collection

  • Use a non-sparking scoop to collect the saturated absorbent.

  • Place the material into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Decontaminate the spill surface with a mild acidic solution (like 5% citric acid) to neutralize residual amine, followed by a water rinse.

Spill Spill Chemical Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<500mL) Inside Fume Hood Assess->Minor Manageable Major Major Spill (>500mL) or Outside Hood Assess->Major High Risk Clean 1. Don Heavy PPE 2. Apply Inert Absorbent Minor->Clean Evac 1. Evacuate Lab 2. Call EHS/Hazmat Major->Evac Dispose Bag Waste & Label 'Hazardous Amine Spill' Clean->Dispose

Decision tree for chemical spill response and containment.

Hazardous Waste Disposal & Segregation

Improper disposal of amines is a primary cause of laboratory waste container ruptures. Amines can undergo violent exothermic reactions if mixed with incompatible chemicals.

Waste Segregation Protocol
  • Isolation: 4-Isopropyl-piperidine-2-carboxylic acid methyl ester waste must be kept strictly separate from strong oxidizing agents, heavy metals, and concentrated acids [4].

  • Containerization: Collect liquid waste in a high-density polyethylene (HDPE) carboy. Do not use metal cans, as the amine can cause corrosion over time.

  • Labeling: Tag the container immediately as "Hazardous Waste: Toxic/Corrosive Organic Amine." List all constituent solvents and their approximate percentages.

  • Empty Container Management: Empty reagent bottles are still considered hazardous. They must be triple-rinsed with a compatible solvent (e.g., ethanol) inside the fume hood. The rinsate must be collected as hazardous waste. Only after triple-rinsing and completely defacing the original label can the glass be disposed of in standard glass recycling [5].

References

  • NIH Office of Research Services. "Spill in Laboratory." National Institutes of Health.[Link]

  • Wayne State University Office of Environmental Health and Safety. "Chemical Emergency Response."[Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response."[Link]

  • Collect and Recycle. "Amine Disposal For Businesses."[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropyl-piperidine-2-carboxylic acid methyl ester
Reactant of Route 2
4-Isopropyl-piperidine-2-carboxylic acid methyl ester
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